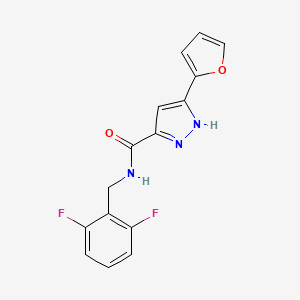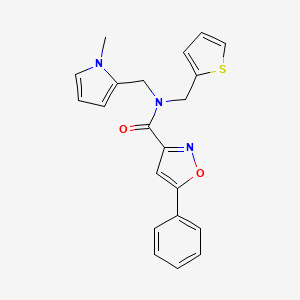
2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is a biochemical compound used for proteomics research . It has a molecular formula of C9H13N3 and a molecular weight of 163.22 .
Synthesis Analysis
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine involves dissolving the compound (1.2 equivalent) in ethanol (10 mL) and adding an aldehyde (1 equivalent) at 0 °C. The reaction is stirred for 8 hours at 0 °C, after which water (5 mL) is added .Molecular Structure Analysis
The InChI code for 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is 1S/C9H13N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h5,8H,2-4,10H2,1H3 .Physical And Chemical Properties Analysis
2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Therapeutic Potential in CNS Disorders
Research into compounds similar to 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine, such as GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, has shown significant therapeutic potential for central nervous system (CNS) diseases. These compounds are classified into prototypical antagonists and atypical antagonists, including amidine derivatives, 4-aminoquinolines, and other heterocycles, demonstrating the structural diversity and pharmacological relevance of these molecules in targeting CNS disorders. The comprehensive review by Liu et al. (2020) provides an extensive overview of the structural, pharmacological, and therapeutic insights related to these antagonists, highlighting their role in addressing a broad spectrum of CNS-related conditions (Liu et al., 2020).
Neuroprotective and Antidepressant-Like Activity
The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline, which shares structural similarities with 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine, has been reviewed for its neuroprotective, antiaddictive, and antidepressant-like activities. This review by Antkiewicz‐Michaluk et al. focuses on the compound's efficacy in animal models for treating CNS disorders, including its potential in neuroprotection against various neurodegenerative diseases and its considerable potential as an antidepressant and antiaddictive drug (Antkiewicz‐Michaluk et al., 2018).
Role in Cancer and Infectious Diseases
Tetrahydroisoquinolines, which are structurally related to 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine, have been recognized for their therapeutic activities in cancer and central nervous system disorders, as well as promising candidates for various infectious diseases such as malaria, tuberculosis, and HIV-infection. Singh and Shah (2017) provide a patent review covering the therapeutic activities of tetrahydroisoquinoline derivatives, underlining their potential in drug discovery for cancer and CNS disorders, showcasing the broad applicability of this chemical framework in medicinal chemistry (Singh & Shah, 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h5,8H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKEOJVUNGGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[4-(Methoxycarbonyl)-3-phenyl-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2929269.png)
![[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)
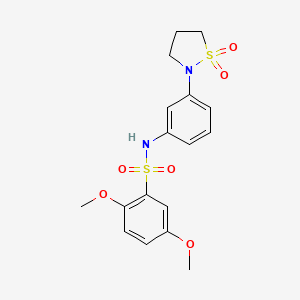

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)
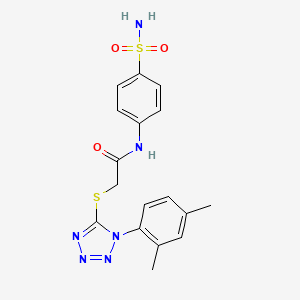
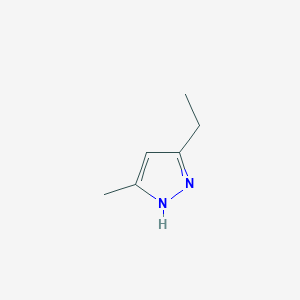
![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)
